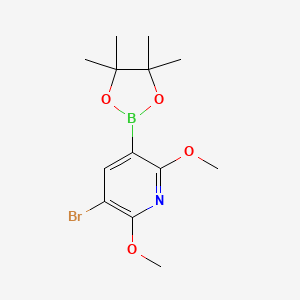
4-cyano-3-formyl-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-3-formyl-N-methylbenzamide, also known as 4-CN-F-NMB, is an important organic compound used in a variety of scientific research applications. It is a crystalline solid that is highly soluble in water, ethanol, and dimethyl sulfoxide. 4-CN-F-NMB is a derivative of benzamide, and its chemical structure consists of a benzene ring with a cyano group, a formyl group, and an N-methyl group attached to it. This compound has been used in a wide range of research applications due to its unique properties, such as its high solubility and low toxicity.
科学的研究の応用
4-cyano-3-formyl-N-methylbenzamide has been used in a variety of scientific research applications. It is used as a reactant in the synthesis of various compounds, such as 4-cyano-3-formyl-N-methylbenzamide-2-carboxylic acid, 4-cyano-3-formyl-N-methylbenzamide-2-methyl ester, and 4-cyano-3-formyl-N-methylbenzamide-2-thioester. It is also used as a reactant in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib and the antidepressant drug fluoxetine. In addition, 4-cyano-3-formyl-N-methylbenzamide has been used in the synthesis of various fluorescent dyes, such as fluorescein and rhodamine.
作用機序
The mechanism of action of 4-cyano-3-formyl-N-methylbenzamide is not yet fully understood. However, it is believed that the cyano group of 4-cyano-3-formyl-N-methylbenzamide is responsible for its reactivity. The cyano group is known to be a strong electron-withdrawing group, and it has been suggested that this group is responsible for the reactivity of 4-cyano-3-formyl-N-methylbenzamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyano-3-formyl-N-methylbenzamide are not yet fully understood. However, it is known that 4-cyano-3-formyl-N-methylbenzamide is not toxic when used in laboratory experiments. In addition, 4-cyano-3-formyl-N-methylbenzamide has been shown to have some anti-inflammatory properties in animal studies.
実験室実験の利点と制限
The main advantage of using 4-cyano-3-formyl-N-methylbenzamide in laboratory experiments is its high solubility in a variety of solvents. This makes it easy to use in various reactions. In addition, 4-cyano-3-formyl-N-methylbenzamide is not toxic, which makes it safer to use in laboratory experiments. The main limitation of 4-cyano-3-formyl-N-methylbenzamide is its reactivity, which can make it difficult to control the reaction.
将来の方向性
There are several potential future directions for research into 4-cyano-3-formyl-N-methylbenzamide. One potential direction is to further study the biochemical and physiological effects of 4-cyano-3-formyl-N-methylbenzamide. Another potential direction is to develop more efficient methods for the synthesis of 4-cyano-3-formyl-N-methylbenzamide. Finally, further research could be done to explore the potential applications of 4-cyano-3-formyl-N-methylbenzamide in the pharmaceutical industry.
合成法
4-cyano-3-formyl-N-methylbenzamide can be synthesized by a variety of methods. The most commonly used method is a reaction between 4-cyanobenzaldehyde and N-methylbenzamide in aqueous ethanol. This reaction produces 4-cyano-3-formyl-N-methylbenzamide in high yield. Other methods include the reaction of 4-cyanobenzyl bromide and N-methylbenzamide in dimethyl sulfoxide, the reaction of 4-cyanobenzyl chloride and N-methylbenzamide in dimethyl sulfoxide, and the reaction of 4-cyanobenzyl bromide and N-methylbenzamide in aqueous ethanol.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyano-3-formyl-N-methylbenzamide involves the reaction of N-methylanthranilic acid with acetic anhydride to form N-methyl-3-acetylanthranilic acid, which is then reacted with phosphorus pentachloride to form N-methyl-3-chloroanthranilic acid. This compound is then reacted with potassium cyanide to form 4-cyano-N-methyl-3-chlorobenzamide, which is finally reacted with formic acid to form 4-cyano-3-formyl-N-methylbenzamide.", "Starting Materials": [ "N-methylanthranilic acid", "acetic anhydride", "phosphorus pentachloride", "potassium cyanide", "formic acid" ], "Reaction": [ "N-methylanthranilic acid + acetic anhydride → N-methyl-3-acetylanthranilic acid", "N-methyl-3-acetylanthranilic acid + phosphorus pentachloride → N-methyl-3-chloroanthranilic acid", "N-methyl-3-chloroanthranilic acid + potassium cyanide → 4-cyano-N-methyl-3-chlorobenzamide", "4-cyano-N-methyl-3-chlorobenzamide + formic acid → 4-cyano-3-formyl-N-methylbenzamide" ] } | |
CAS番号 |
1289162-36-2 |
分子式 |
C10H8N2O2 |
分子量 |
188.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



